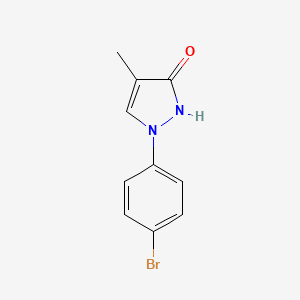

1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol

概要

説明

Synthesis Analysis

The synthesis of compounds related to 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol involves multicomponent transformations and electrochemically induced reactions. For example, the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one in the presence of sodium bromide yields related compounds with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Molecular Structure Analysis

The molecular structure of derivatives close to 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol has been characterized using X-ray diffraction, demonstrating stable configurations conducive to various chemical reactions and applications. Detailed structural analysis through spectroscopic methods including FT-IR, UV–Vis, and NMR spectroscopy supports the identification and potential of these compounds (Tamer et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol derivatives include their participation in multicomponent reactions and the ability to undergo transformations that yield biologically active molecules. These reactions are often facilitated by electrochemical means or through the use of catalysts, leading to compounds with significant potential in biomedical research (Vafajoo, Hazeri, Maghsoodlou, & Veisi, 2015).

Physical Properties Analysis

The physical properties of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies using solvatochromic and crystal analysis have provided insights into the photophysical behavior and structural characteristics of these compounds in different environments (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol derivatives in synthetic chemistry and biomedical applications. For example, the analysis of HOMO-LUMO energies and molecular docking studies suggest the capability of these compounds to act as intermediates in the synthesis of biologically active molecules (Mary et al., 2015).

科学的研究の応用

Synthesis and Chemical Modification

1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol is a compound that can undergo various chemical modifications. It serves as a starting material for synthesizing different derivatives. For instance, it can be transformed into O-acetyl derivatives through treatment with acetic anhydride, as illustrated in the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol (Nedzelskytė et al., 2007). This kind of chemical flexibility makes it a valuable compound in organic synthesis and medicinal chemistry.

Role in Biomedical Research

The derivatives of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have shown potential in biomedical applications. For example, some derivatives have been tested for their cytotoxic activity against diverse tumor cell lines, indicating potential as anticancer agents (Srour et al., 2018). Additionally, other derivatives have shown promise for the regulation of inflammatory diseases, as suggested by docking studies (Ryzhkova et al., 2020).

Applications in Materials Science

In materials science, derivatives of this compound are explored for their electronic and optical properties. For instance, the nonlinear optical properties of certain derivatives, like the synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been investigated. These properties are crucial for applications in photonics and electronics (Tamer et al., 2016).

Corrosion Inhibition in Industrial Processes

Another notable application is in the field of corrosion inhibition. Derivatives of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have been studied for their potential in protecting metals like N80 steel from corrosion, especially in the petroleum industry. This showcases their importance in industrial maintenance and longevity (Singh et al., 2020).

Antimicrobial Properties

The antimicrobial properties of pyrazole derivatives have also been a point of focus. Some synthesized compounds based on 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have demonstrated effective antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Farag et al., 2008).

Fluorescence Studies

The fluorescence properties of derivatives, as in the case of 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been studied, which could be significant in the development of fluorescent markers and sensors (Ibrahim et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds, such as pyrazoline derivatives, have been found to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

It can be inferred from related studies that similar compounds may inhibit the activity of ache . This inhibition could affect normal nerve pulse transmission, leading to significant behavioral changes and body movement impairment .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . Overexpression of ROS and increased oxidative stress can negatively affect various cellular components .

特性

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-6-13(12-10(7)14)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASVYRJFLZAGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(NC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。